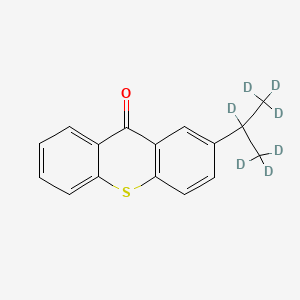

2-Isopropyl-d7 Thioxanthone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The preparation of 2-Isopropyl-d7 Thioxanthone involves several synthetic routes. One common method includes reacting benzoic acid with cumene and sulfur using a solid super-acid catalyst at temperatures ranging from 80 to 150°C . After the reaction is complete, the mixture is cooled, and toluene is added for extraction. The solid super-acid catalyst can be reused, making this method economical and environmentally friendly .

化学反应分析

2-Isopropyl-d7 Thioxanthone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Substitution: Substitution reactions involving this compound typically occur in the presence of suitable catalysts and reagents.

科学研究应用

2-Isopropyl-d7 Thioxanthone has a wide range of applications in scientific research:

Chemistry: It is used as a photoinitiator in polymerization reactions and organic transformations.

Biology: The compound’s photophysical properties make it useful in biological studies, particularly in understanding light-induced processes.

作用机制

The mechanism of action of 2-Isopropyl-d7 Thioxanthone involves its role as a photocatalyst. Upon exposure to visible light, the compound reaches an excited triplet state, which can then participate in various photochemical reactions. This excited state can reduce nickel (II) species to nickel (0) species, regenerating the thioxanthone and allowing the reaction to proceed .

相似化合物的比较

2-Isopropyl-d7 Thioxanthone is unique due to its stable isotope labeling, which makes it particularly useful as a reference standard. Similar compounds include:

2-Isopropylthioxanthone: Used as a sulfur-type photoinitiator in printing industries.

4-Isopropylthioxanthone: Another isomer with similar applications in photoinitiation.

These compounds share similar photophysical properties but differ in their specific applications and reactivity.

生物活性

2-Isopropyl-d7 Thioxanthone (CAS No. 1173019-24-3) is a deuterated derivative of thioxanthone, a compound known for its photoinitiating properties in various chemical and biological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.

- Molecular Formula : C16H14OS

- Molecular Weight : 261.4 g/mol

- IUPAC Name : 2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)thioxanthen-9-one

The biological activity of this compound primarily stems from its ability to act as a photocatalyst . Upon exposure to light, the compound transitions to an excited triplet state, which can participate in various photochemical reactions. This property is particularly significant in biological studies where light-induced processes are investigated.

Photophysical Properties

- Excitation : Absorbs light and enters an excited state.

- Reactivity : The excited state can facilitate electron transfer reactions, such as reducing nickel(II) species to nickel(0), regenerating the thioxanthone for further reactions.

Biological Applications

Research on the biological activity of thioxanthones suggests several potential applications:

- Photoinitiators in Polymerization : Used in UV-cured inks and coatings, where they initiate polymerization upon light exposure.

- Biological Studies : Investigated for their role in understanding light-induced cellular processes due to their photophysical properties.

Case Study 1: Photoinitiation in Coatings

A study examined the efficacy of thioxanthones as photoinitiators in UV-curable coatings. Results indicated that compounds like this compound could effectively initiate polymerization under UV light, leading to rapid curing times and improved mechanical properties of the coatings.

Case Study 2: Migration from Packaging Materials

Research conducted on the migration of photoinitiators from food packaging into food products revealed that compounds like this compound pose negligible health risks when used within regulatory limits . This study highlights the importance of understanding the safety profiles of photoinitiators used in consumer products.

Comparative Analysis with Similar Compounds

| Compound | Molecular Weight | Primary Application | Photoinitiator Type |

|---|---|---|---|

| This compound | 261.4 g/mol | UV-cured inks and coatings | Sulfur-type |

| 2-Isopropylthioxanthone | 261.4 g/mol | Printing industry | Sulfur-type |

| 4-Isopropylthioxanthone | 261.4 g/mol | Photopolymerization | Sulfur-type |

属性

IUPAC Name |

2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)thioxanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14OS/c1-10(2)11-7-8-15-13(9-11)16(17)12-5-3-4-6-14(12)18-15/h3-10H,1-2H3/i1D3,2D3,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTALPKYXQZGAEG-SVMCCORHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746790 |

Source

|

| Record name | 2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173019-24-3 |

Source

|

| Record name | 2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。